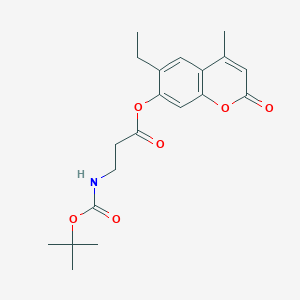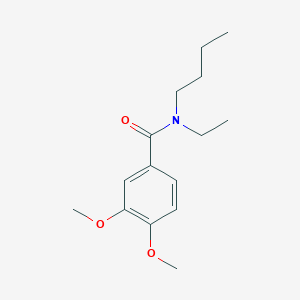
N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as MPWB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound belongs to the benzamide class of compounds and is known to exhibit potent binding affinity towards certain receptors in the brain, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide is not yet fully understood. However, it is believed that the compound exerts its effects through modulation of certain signaling pathways in the brain, including the dopamine and sigma-1 receptor pathways. This modulation may lead to alterations in neurotransmitter release and receptor activity, ultimately resulting in changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide can have a range of biochemical and physiological effects. For example, the compound has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in disorders such as schizophrenia. Additionally, N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its potent binding affinity towards certain receptors in the brain, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide. For example, further studies could investigate the potential therapeutic applications of the compound in various neurological and psychiatric disorders. Additionally, investigations into the precise mechanisms of action of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide could lead to a better understanding of the role of certain receptors in the brain, which could have implications for the development of new treatments for these disorders. Finally, further research could focus on developing new analogues of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide with improved solubility and other desirable properties for use in experimental settings.
Applications De Recherche Scientifique
N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. The compound has been shown to exhibit potent binding affinity towards certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This has led to investigations into the potential use of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-5-11-19(12-6-16)21-20(23)18-9-7-17(8-10-18)15-22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZHAHEJIPISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4699837.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699843.png)
![isopropyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4699856.png)
![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)

![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)